molecular formula C13H17NO3 B1422976 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1267216-40-9

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1422976
M. Wt: 235.28 g/mol
InChI Key: FFVHBWCZMRJKOR-UHFFFAOYSA-N
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Description

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as KA-1, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent antagonist of the kainate subtype of glutamate receptors, which are known to play a key role in the transmission of neural signals in the brain. In

Scientific Research Applications

Analytical and Biochemical Applications

Analytical Methods in Antioxidant Activity The compound has been indirectly related to studies focused on determining antioxidant activity. Various methods like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests involve spectrophotometry, a technique that might be used for compounds like 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid due to their potential interaction with radicals. These methods are crucial in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Biocatalyst Inhibition Carboxylic acids like 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid are significant in the study of biocatalyst inhibition. They are used as precursors for industrial chemicals and can become inhibitory to microbes at certain concentrations, affecting processes like fermentation. Understanding their inhibitory mechanisms is essential for metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe et al., 2013).

Chemical Synthesis and Biological Activity

Antioxidant and Antimicrobial Activity Phenolic compounds such as Chlorogenic Acid (CGA) have shown a broad range of practical, biological, and pharmacological effects. CGA has been noted for its antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. Understanding these effects could provide insights into the potential biological activities and applications of 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Naveed et al., 2018).

Synthesis of Biologically Active Compounds Propargylic alcohols have been used as reactants in the synthesis of biologically active cyclic systems such as pyridines, quinolines, and isoquinolines. These compounds are crucial in drug discovery due to their broad spectrum of biological activities. Understanding the synthesis pathways of such compounds can be beneficial for the development of new drugs, with 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid potentially serving as a precursor or intermediate (Mishra et al., 2022).

Environmental and Industrial Applications

Treatment of Organic Pollutants Enzymatic approaches using redox mediators have been explored for the degradation of organic pollutants in industrial wastewater. Redox mediators enhance the degradation efficiency of recalcitrant compounds significantly. This suggests the potential use of carboxylic acids like 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid in enhancing the biodegradation processes of organic pollutants (Husain & Husain, 2007).

properties

IUPAC Name

2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7(2)8-3-4-11-9(5-8)6-10(13(16)17)12(15)14-11/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHBWCZMRJKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

1267216-40-9
Record name 2-oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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